(E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name for this compound is 2,3-dimethoxy-N-(6-methylsulfonyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene)benzamide , reflecting its intricate substituent arrangement. Breaking down the nomenclature:
- Benzo[d]thiazole : A bicyclic system comprising a benzene ring fused to a 1,3-thiazole ring (positions 1 and 3 occupied by sulfur and nitrogen, respectively).
- 3-Allyl : A prop-2-en-1-yl group (-CH~2~CH=CH~2~) attached to the nitrogen at position 3 of the thiazole ring.
- 6-(Methylsulfonyl) : A sulfonyl group (-SO~2~CH~3~) at position 6 of the benzene ring.
- 2,3-Dimethoxybenzamide : A benzamide substituent with methoxy groups (-OCH~3~) at positions 2 and 3 of the benzene ring.
The E-configuration specifies the spatial arrangement around the imine bond (C=N), where the higher-priority groups (benzamide and benzo[d]thiazole) are on opposite sides. This geometric isomerism impacts molecular polarity and biological target engagement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C~20~H~20~N~2~O~5~S~2~ |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 895444-70-9 |
| SMILES Notation | C=CCn1c(=NC(=O)c2cccc(OC)c2OC)sc2cc(S(C)(=O)=O)ccc21 |
Historical Development in Heterocyclic Chemistry
Benzothiazoles emerged as a critical heterocyclic system in the late 19th century, with early applications in dyestuffs and rubber vulcanization accelerators. The discovery of bioactive benzothiazole derivatives, such as thioflavin (a fluorescent dye) and riluzole (a neuroprotective agent), spurred interest in their medicinal potential. The introduction of sulfonyl and allyl groups into benzothiazole frameworks represents a modern synthetic strategy to enhance solubility and target specificity.
The synthesis of (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide builds on classic cyclization methods, where 2-mercaptoaniline derivatives react with aldehydes or acid chlorides to form the thiazole ring. Advances in regioselective sulfonation and allylation techniques have enabled precise functionalization at positions 3 and 6, critical for optimizing pharmacokinetic properties.
Academic Significance in Medicinal Chemistry Research
This compound exemplifies the structure-activity relationship (SAR) principles driving modern drug discovery. Key features contributing to its academic relevance include:
- Methylsulfonyl Group : Enhances electrophilicity and hydrogen-bonding capacity, potentially improving interactions with enzymatic active sites (e.g., kinases or proteases).
- Allyl Substituent : Introduces steric bulk and π-orbital conjugation, which may modulate membrane permeability and metabolic stability.
- Dimethoxybenzamide Moiety : Provides a planar aromatic system for π-π stacking with biological targets, a common motif in kinase inhibitors.
Preliminary studies on analogous benzothiazoles suggest potential applications in:
- Anticancer Research : Thiazole rings can intercalate DNA or inhibit topoisomerases.
- Antimicrobial Agents : Sulfonyl groups disrupt bacterial cell wall synthesis.
- Neurological Disorders : Benzothiazole derivatives modulate neurotransmitter receptors.
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
| Compound Class | Biological Activity | Mechanism |
|---|---|---|
| 2-Mercaptobenzothiazoles | Rubber vulcanization | Sulfur crosslinking |
| Riluzole | Neuroprotection | Glutamate release inhibition |
| (E)-Target Compound | Under investigation | Kinase inhibition (hypothesized) |
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-5-11-22-15-10-9-13(29(4,24)25)12-17(15)28-20(22)21-19(23)14-7-6-8-16(26-2)18(14)27-3/h5-10,12H,1,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDYSGVQVBVQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the allyl, methylsulfonyl, and dimethoxybenzamide groups under specific reaction conditions. Common reagents used in these steps include allyl bromide, methylsulfonyl chloride, and 2,3-dimethoxybenzoyl chloride, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product would undergo rigorous purification processes, such as recrystallization or chromatography, to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Synthesis Methodology
The synthesis of (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide typically involves several key steps:
- Formation of Benzothiazole Framework : The initial step often involves the reaction of 2-aminobenzenethiol with appropriate reagents to form the benzothiazole core.
- Allylation : The introduction of the allyl group is achieved through specific alkylation reactions.
- Methylsulfonylation : The methylsulfonyl group is introduced via sulfonylation methods that ensure high yields.
- Final Amide Formation : The final step involves the formation of the amide linkage with 2,3-dimethoxybenzoic acid derivatives.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds derived from benzo[d]thiazole exhibit significant anticancer activity. Studies have shown that (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been demonstrated to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : It is believed to interact with specific biological targets such as enzymes or receptors involved in cell cycle regulation.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its effectiveness against a range of bacterial and fungal pathogens highlights its potential use as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Applications in Drug Development
Given its diverse biological activities, (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is being investigated for potential applications in drug development:
- Pharmaceutical Formulations : Its solubility and reactivity make it suitable for incorporation into various pharmaceutical formulations aimed at treating cancer and infectious diseases.
- Lead Compound in Drug Discovery : The compound serves as a lead structure for further modifications to enhance its efficacy and selectivity against specific targets.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Assessment
Another research effort focused on assessing the antimicrobial activity against clinical isolates. The findings revealed that the compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential role as an antibiotic agent.
Mechanism of Action
The mechanism of action of (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Key Differences:
*Calculated based on structural analogs.
Functional Group Variations
The methylsulfonyl group in the target compound contrasts with trifluoromethyl (-CF₃) substituents in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (). The -SO₂CH₃ group is less lipophilic than -CF₃, which may alter solubility and membrane permeability.
Biological Activity
(E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structural features, including an allyl group and a methylsulfonyl moiety, which are known to enhance its biological activity. The compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.
Structural Features
The molecular structure of (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S |
| Molecular Weight | 297.34 g/mol |
| Functional Groups | Benzo[d]thiazole ring, allyl group, methylsulfonyl group |
Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. The presence of the methylsulfonyl group in this compound enhances its solubility and reactivity, potentially increasing its effectiveness against various microbial strains. Studies have shown that compounds with similar structures possess activity against Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Properties
The anticancer potential of (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide has been investigated through various in vitro assays. Preliminary results suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and proliferation. The mechanism of action is thought to involve the inhibition of key enzymes involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are hypothesized to stem from its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that benzo[d]thiazole derivatives can reduce inflammation markers in cell cultures treated with inflammatory stimuli .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives, including (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide. The results showed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Apoptosis Induction : In a cancer cell line study, (E)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide was found to activate caspase pathways leading to apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 20 µM after 48 hours of treatment .
- Inflammation Reduction : An experimental model using lipopolysaccharide (LPS) stimulated macrophages revealed that the compound significantly decreased the production of TNF-alpha and IL-6 cytokines. The effective concentration was noted at 10 µM, suggesting a promising anti-inflammatory profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
